
2-Cyclopropylmethoxy-ethanol tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylmethoxy-ethanol tosylate is an organic compound that features a tosylate group attached to a 2-cyclopropylmethoxy-ethanol backbone. Tosylates are commonly used in organic synthesis as good leaving groups, facilitating various substitution and elimination reactions. This compound is particularly interesting due to its unique structure, which combines the reactivity of the tosylate group with the stability and steric properties of the cyclopropylmethoxy-ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylmethoxy-ethanol tosylate typically involves the tosylation of 2-cyclopropylmethoxy-ethanol. This process can be carried out using para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is generally performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Reaction Scheme:
2-Cyclopropylmethoxy-ethanol+TsCl→2-Cyclopropylmethoxy-ethanol tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
2-Cyclopropylmethoxy-ethanol tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include halides, alkoxides, and amines.
Elimination (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include ethers, amines, or halides.
Elimination Reactions: The major product is typically an alkene derived from the elimination of the tosylate group.
科学的研究の応用
2-Cyclopropylmethoxy-ethanol tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-cyclopropylmethoxy-ethanol tosylate primarily involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the product. In biological systems, the compound can interact with enzymes and proteins, modifying their activity or function through covalent attachment or structural changes.
類似化合物との比較
Similar Compounds
2-Cyclopropylmethoxy-ethanol mesylate: Similar to the tosylate, but with a mesylate group, offering different reactivity and solubility properties.
2-Cyclopropylmethoxy-ethanol triflate: Features a triflate group, known for its superior leaving group ability compared to tosylates and mesylates.
2-Cyclopropylmethoxy-ethanol chloride: A simpler halide derivative, often used in substitution reactions but with different reactivity profiles.
Uniqueness
2-Cyclopropylmethoxy-ethanol tosylate is unique due to the balance it offers between reactivity and stability. The tosylate group provides a good leaving group, while the cyclopropylmethoxy-ethanol backbone offers steric hindrance and stability, making it suitable for a variety of synthetic applications. Its versatility and effectiveness in facilitating chemical transformations make it a valuable compound in both research and industrial settings.
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChIキー |
CLRXYKVOYODTOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


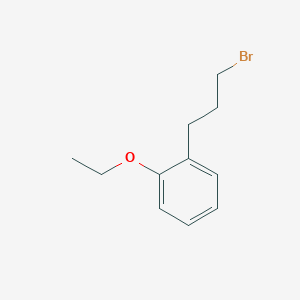
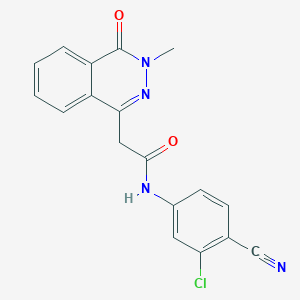

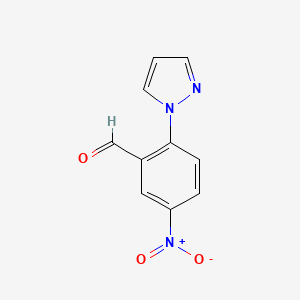
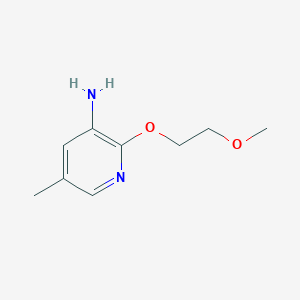
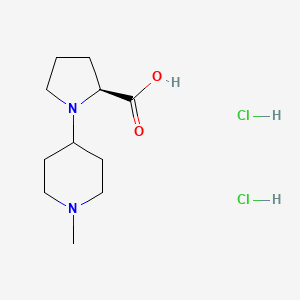
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
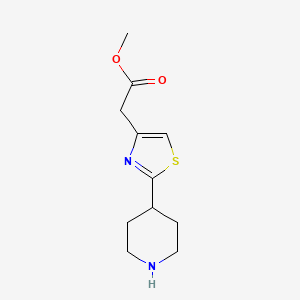
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)




